molecular formula C10H10O3 B1604890 5-(3-Methyloxiran-2-yl)-1,3-benzodioxole CAS No. 6333-38-6

5-(3-Methyloxiran-2-yl)-1,3-benzodioxole

Cat. No.: B1604890
CAS No.: 6333-38-6
M. Wt: 178.18 g/mol
InChI Key: PRWGVTRVRYDTQS-UHFFFAOYSA-N
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Description

5-(3-Methyloxiran-2-yl)-1,3-benzodioxole is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted at the 5-position with a 3-methyloxiran (epoxide) moiety. The epoxide group confers unique chemical reactivity, such as susceptibility to nucleophilic attack, which may influence its biological interactions or synthetic utility.

Properties

IUPAC Name

5-(3-methyloxiran-2-yl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-10(13-6)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWGVTRVRYDTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979453
Record name 5-(3-Methyloxiran-2-yl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6333-38-6
Record name 5-(3-Methyl-2-oxiranyl)-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6333-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC38690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3-Methyloxiran-2-yl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,3-benzodioxole scaffold is highly versatile, with modifications at the 5-position significantly altering chemical and biological behavior. Key analogs include:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Features
5-(3-Methyloxiran-2-yl)-1,3-benzodioxole 3-Methyloxiran (epoxide) C₁₀H₁₀O₃ 178.19 Reactive epoxide group; potential for covalent binding or metabolic activity
Safrole () 2-Propenyl (allyl) C₁₀H₁₀O₂ 162.18 Volatile liquid; precursor in illicit drug synthesis
5-(2-Nitro-1-propenyl)-1,3-benzodioxole (SXT1596, ) 2-Nitro-1-propenyl C₁₀H₉NO₄ 207.18 Antitumor activity via tubulin binding or protein phosphatase inhibition
5-(3-Methoxy-1-propenyl)-1,3-benzodioxole () 3-Methoxy-1-propenyl C₁₁H₁₂O₃ 192.21 Natural product from Anthriscus sylvestris; structural isomer of myristicin
5-(1,1-Dimethylethyl)-1,3-benzodioxole () t-Butyl C₁₁H₁₄O₂ 178.23 Higher molecular weight; hydrophobic substituent

Physical and Chemical Properties

  • Epoxide-containing derivatives may exhibit intermediate boiling points due to polar functional groups.
  • Solubility : Safrole is insoluble in water but miscible in organic solvents (), whereas epoxide derivatives may have altered solubility profiles due to increased polarity.

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